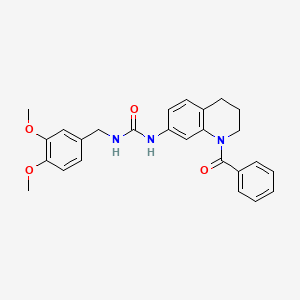
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea, also known as BTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTU is a urea derivative that exhibits interesting biological activities such as anticancer, antiviral, and antibacterial properties.
科学的研究の応用
Chemical Synthesis and Reactivity
This compound is related to a group of chemicals that are explored for their unique reactivity and potential in synthesizing diverse chemical structures. For instance, compounds with similar structures have been investigated for their ability to undergo reactions leading to the formation of ureido- or thioureidooxindoles, spiro-oxindoles, and dihydroimidazoquinolones. Such reactions are crucial for developing new chemical entities with potential biological activities (Mrkvička et al., 2011).
Catalytic Applications
The structural motif of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea is akin to that found in compounds used in catalysis. For example, compounds with naphthalimide derivatives have been synthesized and characterized for their potential in enhancing emission in aggregation states and solid-state luminescence. Such properties are of interest for developing new materials and catalysts with specialized functions (Srivastava et al., 2016).
Anticancer Research
Research on similar quinoline derivatives has demonstrated potential anticancer properties, with studies showing cytotoxic activities against various cancer cell lines. This highlights the importance of these compounds in the search for new therapeutic agents (Bu et al., 2001).
Antimicrobial Activity
Compounds bearing the 1,2,3,4-tetrahydroquinoline skeleton have also been explored for their antimicrobial properties, underscoring the versatility of this chemical structure in contributing to the development of new antimicrobial agents (Singh & Pandey, 2006).
特性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-12-11-19-9-6-14-29(22(19)16-21)25(30)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJWNWDIAKINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)
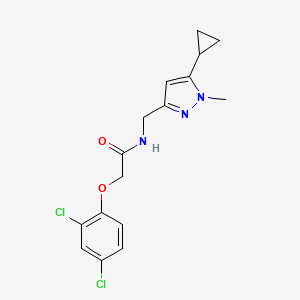

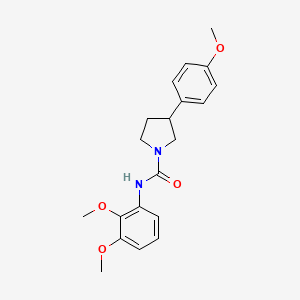
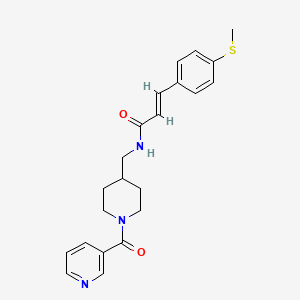


![2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2513313.png)
![1-(3-Methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513314.png)
![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)
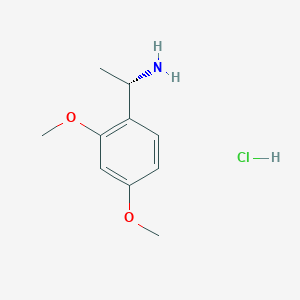
![(3-Fluoro-4-methoxyphenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2513320.png)
![5-Bromospiro[2.3]hexane](/img/structure/B2513321.png)